Cas no 1041430-83-4 (ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate)

Ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate is a versatile heterocyclic compound featuring a fused cyclopenta[b]pyrrole core with an ester functional group. Its structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex polycyclic frameworks. The presence of both carbonyl and ester moieties enhances reactivity, enabling diverse derivatization pathways. This compound is useful in pharmaceutical and agrochemical research due to its potential as a precursor for bioactive molecules. Its stability under standard conditions and compatibility with common reagents further contribute to its utility in multistep synthetic routes. The product is typically supplied with high purity, ensuring reliable performance in demanding applications.
ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate structure
1041430-83-4 structure
Product Name:ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate
CAS No:1041430-83-4
MF:C10H11NO3
MW:193.199242830276
MDL:MFCD21336804
CID:1097254
PubChem ID:57659859
Update Time:2025-05-23

ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,4,5,6-tetrahydro-6-oxo-Cyclopenta[b]pyrrole-2-carboxylic acid ethyl ester
    • ethyl 6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
    • ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate
    • DB-351631
    • ethyl 6-oxo-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylate
    • MFCD21336804
    • AC9463
    • VBKQEYPBSYUZSL-UHFFFAOYSA-N
    • SY253779
    • 1041430-83-4
    • ethyl6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
    • SCHEMBL1004702
    • MDL: MFCD21336804
    • Inchi: 1S/C10H11NO3/c1-2-14-10(13)7-5-6-3-4-8(12)9(6)11-7/h5,11H,2-4H2,1H3
    • InChI Key: VBKQEYPBSYUZSL-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C=C(C(=O)OCC)NC=21

Computed Properties

  • Exact Mass: 193.074
  • Monoisotopic Mass: 193.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.2A^2
  • XLogP3: 1.3

ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate Pricemore >>

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ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:1041430-83-4)ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate
Order Number:A1023759
Stock Status:in Stock
Quantity:1.0g/500.0mg/250.0mg/100.0mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:29
Price ($):1116.0/744.0/446.0/335.0
Email:sales@amadischem.com

ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate Related Literature

Additional information on ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate

Comprehensive Overview of Ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate (CAS No. 1041430-83-4)

Ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate (CAS No. 1041430-83-4) is a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This cyclopenta[b]pyrrole derivative features a unique fused-ring structure, combining a pyrrole core with a cyclopentane moiety, which makes it a valuable scaffold for drug discovery. Its ethyl ester group enhances solubility and bioavailability, a critical factor in modern medicinal chemistry.

The compound's 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole backbone has drawn attention due to its structural similarity to bioactive natural products. Researchers are exploring its applications in designing kinase inhibitors and anti-inflammatory agents, aligning with current trends in targeting signaling pathways. Its carboxylate ester functionality also allows for further derivatization, enabling the development of prodrugs or modified analogs with improved pharmacokinetic properties.

In the context of green chemistry, ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate has been investigated for sustainable synthesis routes. Recent publications highlight microwave-assisted and catalyst-free methods to reduce environmental impact—a response to the growing demand for eco-friendly synthetic protocols. This aligns with the pharmaceutical industry's focus on Process Analytical Technology (PAT) and Quality by Design (QbD) principles.

Analytical characterization of CAS No. 1041430-83-4 typically involves HPLC-MS and NMR spectroscopy, with emphasis on purity thresholds for preclinical studies. The compound's chromatographic behavior has been documented in polar stationary phases, aiding in method development for quality control. These details address frequent queries from analytical chemists optimizing separation protocols for heterocycles.

From a commercial perspective, suppliers often list this compound under building blocks for medicinal chemistry or high-value intermediates. Its pricing and availability fluctuate based on demand from contract research organizations (CROs) engaged in fragment-based drug design. Patent landscapes reveal its inclusion in claims for cancer therapeutics and metabolic disorder treatments, though specific applications remain proprietary.

Stability studies indicate that ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate should be stored under inert conditions due to sensitivity to hydrolysis of the ester group. This practical consideration responds to common logistical questions from procurement specialists. The compound's structure-activity relationship (SAR) potential continues to drive academic-industrial collaborations, particularly in structure-based virtual screening initiatives.

Emerging research explores the compound's role in multi-component reactions to construct polycyclic systems. Such methodologies cater to the pharmaceutical industry's need for diversity-oriented synthesis—a hot topic in recent American Chemical Society (ACS) conferences. Computational chemists have also modeled its electronic properties to predict reactivity in Pd-catalyzed cross-couplings.

In summary, CAS No. 1041430-83-4 represents a versatile privileged structure in drug development. Its balanced lipophilicity (predicted LogP ~1.8) and hydrogen-bonding capacity make it a frequent subject in hit-to-lead optimization studies. As synthetic methodologies advance, this compound's utility in addressing undruggable targets may expand further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1041430-83-4)ethyl 6-oxo-4,5-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylate
A1023759
Purity:99%/99%/99%/99%
Quantity:1.0g/500.0mg/250.0mg/100.0mg
Price ($):1116.0/744.0/446.0/335.0
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